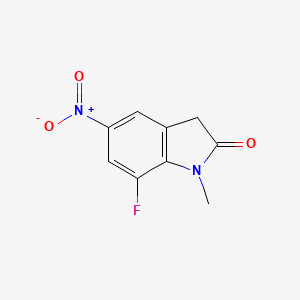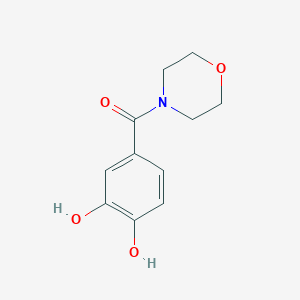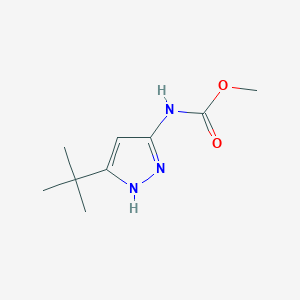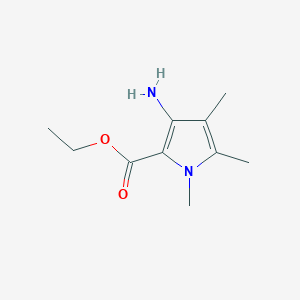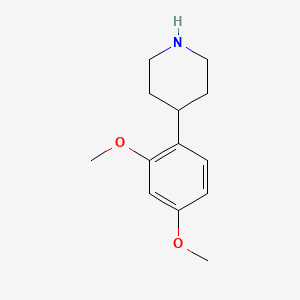
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is a chemical compound that features a brominated pyridine ring attached to a sulfonyl group, which is further connected to an ethyl-substituted piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromo-pyridine.
Sulfonylation: The brominated pyridine undergoes sulfonylation to introduce the sulfonyl group, resulting in 5-bromo-pyridine-3-sulfonyl chloride.
Piperazine Derivatization: The sulfonyl chloride is then reacted with 4-ethyl-piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of sulfonyl and brominated pyridine groups on biological systems.
Mécanisme D'action
The mechanism of action of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the brominated pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-pyridine-3-sulfonyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-pyridinesulfonyl chloride: Lacks the piperazine ring, used as an intermediate in synthesis.
Uniqueness
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is unique due to the combination of its brominated pyridine ring, sulfonyl group, and ethyl-substituted piperazine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for further synthesis .
Propriétés
Formule moléculaire |
C11H16BrN3O2S |
|---|---|
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C11H16BrN3O2S/c1-2-14-3-5-15(6-4-14)18(16,17)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3 |
Clé InChI |
FENAJIJCNZEGRV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
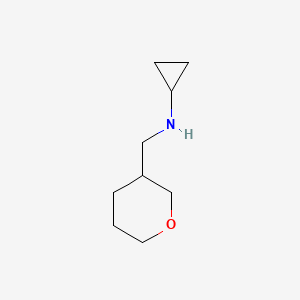


![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)

